Cytotoxic Potency in Gastric Cancer: (±)-Brevianamide Z1 Analog 7 vs. Cisplatin
In a direct head-to-head comparison within the same study, the brevianamide analog 'compound 7' (isolated alongside (±)-brevianamides Z and Z1) demonstrated significantly higher cytotoxic potency against the HGC-27 human gastric cancer cell line than the standard chemotherapeutic agent cisplatin [1]. This demonstrates a superior in vitro therapeutic window for this specific analog against this particular cancer type.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.54 µM |
| Comparator Or Baseline | Cisplatin: IC50 = 8.63 µM |
| Quantified Difference | ~1.9-fold more potent |
| Conditions | HGC-27 human gastric cancer cell line (in vitro cytotoxicity assay) |
Why This Matters
This ~1.9-fold potency advantage against a specific gastric cancer cell line over a clinical standard provides a quantifiable basis for selecting this analog for further oncology research.
- [1] Li, L., Chang, Q.-H., Zhang, S.-S., Yang, K., Chen, F.-L., Zhu, H.-J., Cao, F., & Liu, Y.-F. (2022). (±)-Brevianamides Z and Z1, New Diketopiperazine alkaloids from the marine-derived fungus Aspergillus versicolor. Journal of Molecular Structure, 1265, 132904. View Source
